Isomucronulatol 7-O-glucoside

Descripción general

Descripción

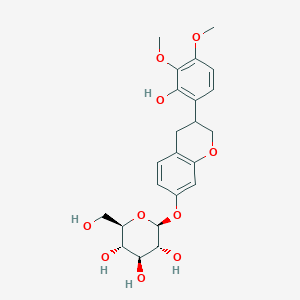

El Isomucronulatol 7-O-glucósido es un compuesto flavonoides aislado de las raíces de Astragalus membranaceus. Este compuesto ha llamado la atención por sus potenciales propiedades antiinflamatorias, exhibiendo débiles efectos inhibitorios sobre la producción de interleucina-12 p40 estimulada por lipopolisacárido in vitro . La fórmula molecular del Isomucronulatol 7-O-glucósido es C23H28O10, y tiene un peso molecular de 464.46 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del Isomucronulatol 7-O-glucósido normalmente involucra la extracción de las raíces de Astragalus membranaceus. Las raíces se someten a extracción con disolvente, seguida de purificación mediante cristalización . El compuesto también se puede sintetizar mezclando extracto de Astragalus con alcohol mucronulatol, seguido de extracción con disolvente y cristalización .

Métodos de producción industrial: La producción industrial del Isomucronulatol 7-O-glucósido involucra técnicas de extracción a gran escala como la extracción asistida por microondas, la extracción enzimática y la extracción ultrasónica. Estos métodos son eficientes para aislar el compuesto del material vegetal .

Análisis De Reacciones Químicas

Tipos de reacciones: El Isomucronulatol 7-O-glucósido experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la estructura del flavonoide.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución suelen involucrar reactivos como halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del Isomucronulatol 7-O-glucósido .

4. Aplicaciones en investigación científica

El Isomucronulatol 7-O-glucósido tiene una amplia gama de aplicaciones en investigación científica:

Biología: El compuesto se estudia por sus potenciales propiedades antiinflamatorias y antioxidantes.

Medicina: La investigación ha demostrado su potencial para inhibir las moléculas relacionadas con la osteoartritis y para dirigirse a los biomarcadores relacionados con la ferroptosis en el cáncer de pulmón de células no pequeñas

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Aplicaciones Científicas De Investigación

Isomucronulatol 7-O-glucoside has a wide range of scientific research applications:

Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Research has shown its potential in inhibiting osteoarthritis-related molecules and targeting ferroptosis-related biomarkers in non-small cell lung cancer

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

El mecanismo de acción del Isomucronulatol 7-O-glucósido implica su interacción con dianas moleculares y vías específicas:

Efectos antiinflamatorios: El compuesto inhibe la producción de interleucina-12 p40 interfiriendo con la vía de señalización estimulada por lipopolisacárido.

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo en las células.

Investigación del cáncer: Se dirige a los biomarcadores relacionados con la ferroptosis, que están involucrados en la regulación de la muerte celular en el cáncer de pulmón de células no pequeñas.

Comparación Con Compuestos Similares

El Isomucronulatol 7-O-glucósido se puede comparar con otros compuestos flavonoides similares:

- Dendromoniliside D

- Forsythoside B

- Isoacteoside

- Plantamajoside

- Wighteone

Unicidad: El Isomucronulatol 7-O-glucósido es único debido a sus efectos inhibitorios específicos sobre la producción de interleucina-12 p40 y sus potenciales propiedades antiinflamatorias . Si bien otros compuestos similares pueden exhibir actividades antioxidantes y antiinflamatorias, las interacciones moleculares específicas y las vías dirigidas por el Isomucronulatol 7-O-glucósido lo diferencian .

Actividad Biológica

Isomucronulatol 7-O-glucoside (IMG) is a flavonoid glycoside derived from the roots of Astragalus membranaceus, known for its diverse biological activities. This article reviews the biological activity of IMG, focusing on its anti-inflammatory properties, effects on osteoarthritis-related molecules, and potential implications in cancer treatment.

Chemical Structure and Identification

This compound has the molecular formula C₁₅H₁₀O₇ and is characterized by the presence of a glucose moiety attached at the 7-position of isomucronulatol. Its identification has been confirmed through various spectroscopic methods, including UHPLC–MS/MS analysis, which revealed its characteristic fragmentation patterns .

1. Anti-Inflammatory Effects

Research indicates that IMG exhibits significant anti-inflammatory properties. A study demonstrated that IMG effectively reduced the expression of several osteoarthritis (OA)-related molecules, including matrix metalloproteinase 13 (MMP13), cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in IL-1β-stimulated chondrosarcoma cells. The compound's ability to inhibit these inflammatory mediators suggests a protective role against cartilage degradation in OA .

2. Osteoarthritis Research Findings

A detailed investigation into the effects of IMG on OA revealed that it significantly decreased the levels of MMP13 and COX enzymes, which are critical in the inflammatory processes associated with OA. The study utilized enzyme-linked immunosorbent assay (ELISA), reverse transcription polymerase chain reaction (RT-PCR), and Western blotting techniques to quantify these changes. The results indicated that IMG could serve as a therapeutic agent in managing OA by mitigating inflammation and promoting cartilage health .

| Molecule | Effect of IMG | Methodology |

|---|---|---|

| MMP13 | Decreased | ELISA, RT-PCR |

| COX1/2 | Decreased | Western Blot |

| TNF-α | Decreased | ELISA |

| IL-1β | Decreased | RT-PCR |

3. Cancer Research Implications

Recent studies have explored the potential of IMG in cancer therapy, particularly concerning non-small cell lung cancer (NSCLC). The compound's role in inducing ferroptosis—a form of regulated cell death—has been highlighted as a promising mechanism to inhibit tumor progression. In vitro assays demonstrated that IMG could enhance cell viability and reduce tumor growth when used in conjunction with other therapeutic agents .

Case Studies

Case Study 1: Osteoarthritis Management

In a controlled study involving IL-1β-stimulated SW1353 cells, IMG was administered at varying concentrations (30, 50, and 100 μg/mL). The results showed a dose-dependent reduction in OA-related molecules, suggesting that IMG can be an effective adjunct therapy for patients suffering from osteoarthritis.

Case Study 2: Cancer Cell Lines

In another study focusing on NSCLC cell lines, IMG was tested alongside established chemotherapeutic agents. The combination therapy resulted in enhanced apoptosis rates compared to monotherapy, indicating that IMG may potentiate the effects of conventional cancer treatments.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915595 | |

| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94367-43-8 | |

| Record name | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.